
1-(Pyrazin-2-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3. It features a pyrazine ring attached to a cyclobutane ring, which is further connected to an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)cyclobutan-1-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method involves the reaction of pyrazine derivatives with cyclobutanone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrazin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Pyrazin-2-yl)cyclobutan-1-amine hydrochloride
- This compound derivatives
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyrazine ring with a cyclobutane ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-pyrazin-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H11N3/c9-8(2-1-3-8)7-6-10-4-5-11-7/h4-6H,1-3,9H2 |
Clé InChI |
WWYSYRUEYMFGPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NC=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


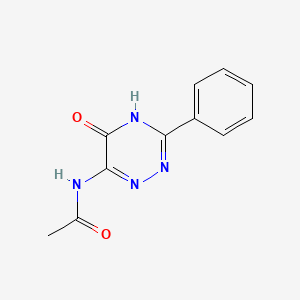
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)

![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)
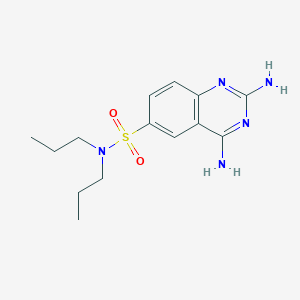
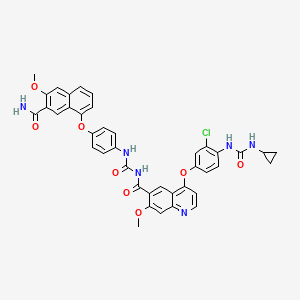
![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)

![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
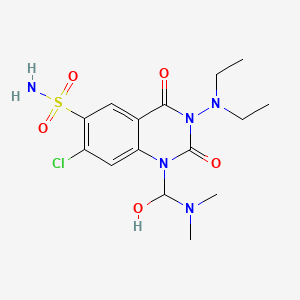
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
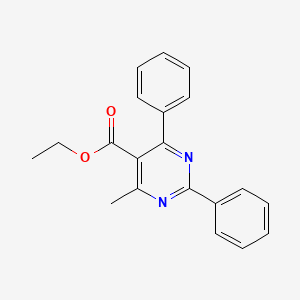
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)

